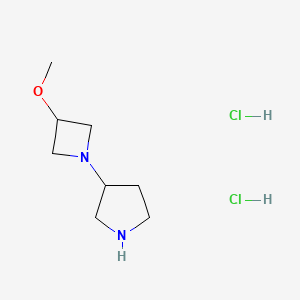

3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride

Description

3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring linked to a 3-methoxy-substituted azetidine group. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, particularly under acidic conditions (pH ≤4) . While specific molecular data for this compound are absent in the provided evidence, its inferred molecular formula is C₈H₁₆N₂O·2HCl, with a molecular weight of approximately 228.92 g/mol. The methoxyazetidine substituent introduces steric and electronic effects that may influence its pharmacokinetic and pharmacodynamic profiles, making it a candidate for further investigation in medicinal chemistry.

Properties

Molecular Formula |

C8H18Cl2N2O |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

3-(3-methoxyazetidin-1-yl)pyrrolidine;dihydrochloride |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-11-8-5-10(6-8)7-2-3-9-4-7;;/h7-9H,2-6H2,1H3;2*1H |

InChI Key |

DQRREWOGRRZJSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(C1)C2CCNC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride involves multiple steps, typically starting with the preparation of the azetidine and pyrrolidine precursors. These precursors are then combined under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine/Azetidine Derivatives

Key Observations:

- Salt Form: Dihydrochloride salts (e.g., target compound, (3S)-1-methylpyrrolidin-3-amine dihydrochloride) generally exhibit higher aqueous solubility compared to monohydrochloride analogues, particularly in acidic media .

- Substituent Effects: The 3-methoxyazetidine group in the target compound contrasts with bulky or hydrophobic substituents like trifluoroethoxy or methylphenylsulphonyl. These differences may impact lipophilicity, membrane permeability, and target binding.

- Molecular Weight: The target compound’s molecular weight (~228.92 g/mol) is intermediate among the listed derivatives, aligning with small-molecule drug-like properties.

Functional Group and Pharmacological Implications

Methoxyazetidine vs. Other Substituents

- 3-Methoxyazetidine: The azetidine ring’s compact size and methoxy group may enhance metabolic stability compared to larger substituents. This group could also modulate selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) due to its electron-donating properties.

- Trifluoroethoxy (): The electronegative trifluoroethoxy group increases hydrophobicity and may improve blood-brain barrier penetration but could reduce solubility .

- Methylphenylsulphonyl (): This bulky substituent may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) but introduces steric hindrance .

Dihydrochloride Salts in Drug Design

Dihydrochloride salts are frequently employed to optimize solubility and bioavailability. For example:

- Berotralstat dihydrochloride () leverages its salt form for enhanced dissolution in gastric environments, critical for oral administration .

- (3S)-1-Methylpyrrolidin-3-amine dihydrochloride () demonstrates the utility of dihydrochloride salts in stabilizing amine-containing compounds for synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.